![molecular formula C16H20N4O B5484623 N-cycloheptyl-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5484623.png)
N-cycloheptyl-4-(4H-1,2,4-triazol-4-yl)benzamide
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Overview
Description
“N-cycloheptyl-4-(4H-1,2,4-triazol-4-yl)benzamide” is a compound that has been mentioned in the context of coordination polymers . Coordination polymers are extensively investigated as promising materials for applications in various fields, such as life sciences, environmental areas, medicinal science, and the nuclear industry .
Synthesis Analysis
The synthesis of similar 1,2,4-triazole derivatives has been reported . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “N-cycloheptyl-4-(4H-1,2,4-triazol-4-yl)benzamide” can be analyzed using techniques like NMR and MS analysis . The structure of similar compounds has been established by these techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-cycloheptyl-4-(4H-1,2,4-triazol-4-yl)benzamide” can be analyzed using techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . For similar compounds, the IR absorption spectra were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .properties
IUPAC Name |
N-cycloheptyl-4-(1,2,4-triazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c21-16(19-14-5-3-1-2-4-6-14)13-7-9-15(10-8-13)20-11-17-18-12-20/h7-12,14H,1-6H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAJLFLLVLZIKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)N3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49823220 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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